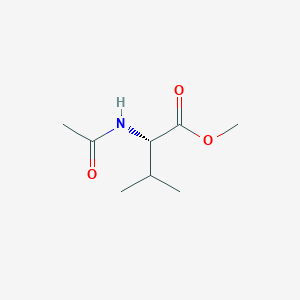

Methyl N-acetyl-L-valinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl N-acetyl-L-valinate” is a chemical compound with the molecular formula C8H15NO3 . It is also known by other names such as “(1E)-N-[(2S)-1-Methoxy-3-methyl-1-oxo-2-butanyl]ethanimidic acid” and “DL-Valine, N-acetyl-, methyl ester” among others .

Molecular Structure Analysis

“Methyl N-acetyl-L-valinate” has an average mass of 173.210 Da and a monoisotopic mass of 173.105194 Da . It is defined by one stereocenter .Aplicaciones Científicas De Investigación

- Significance : N-methylation enhances oral bioavailability, lipophilicity, and aqueous solubility of peptide-based lead drug structures .

- Findings : Ac-Val-OMe adopts a “linear” non-hydrogen-bonded structure, making it an ideal candidate for β-sheet model systems .

- Importance : This method offers excellent regioselectivity and tolerance, facilitating peptide-based drug development .

- Activity : These L-valyl esters inhibit various herpesviruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV) .

- Examples : Copper(II) L-valinate complexes have been studied, and their crystal structures determined .

Peptide Chemistry and Drug Development

Gas-Phase Structural Studies

Catalysis and Clickable Peptides

Antiviral Activity

Coordination Chemistry and Metal Complexes

Biological Activity and Atranes

Mecanismo De Acción

Target of Action

Methyl N-acetyl-L-valinate, also known as Ac-Val-OMe, is a derivative of the amino acid valine

Mode of Action

It is known that n-acetyl amino acids, such as ac-val-ome, can be used in the preparation and enantioselective hydrogenation of β-disubstituted α-acetamidoacrylates .

Biochemical Pathways

Valine, the parent amino acid of Ac-Val-OMe, is a branched-chain amino acid (BCAA). The metabolism of BCAAs involves several steps, including transamination and oxidative decarboxylation . In the catabolic pathway of BCAAs, branched-chain aminotransferase catalyzes the first reaction, converting BCAAs into branched-chain ketoacids . The branched-chain ketoacid dehydrogenase complex then catalyzes the irreversible oxidative decarboxylation of these ketoacids to produce branched-chain acyl-CoA intermediates . These intermediates follow separate catabolic pathways .

Pharmacokinetics

The pharmacokinetics of other n-acetyl amino acids have been investigated . For instance, N-acetylcysteine (NAC) is rapidly absorbed in the gastrointestinal tract, reaching peak plasma concentration approximately 1-2 hours after oral administration . The maximum plasma concentration and extent of exposure are higher after multiple doses than after a single dose . The half-life of NAC is approximately 15-18 hours .

Result of Action

It is known that n-acetyl amino acids can be used in the synthesis of various compounds .

Propiedades

IUPAC Name |

methyl (2S)-2-acetamido-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(2)7(8(11)12-4)9-6(3)10/h5,7H,1-4H3,(H,9,10)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHNPFJMSOGXIT-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348548 |

Source

|

| Record name | Methyl N-acetyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-acetyl-L-valinate | |

CAS RN |

1492-15-5 |

Source

|

| Record name | Methyl N-acetyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)

![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)